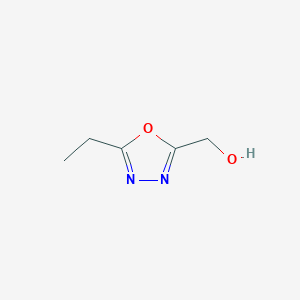![molecular formula C10H12FNO2 B7556469 N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide, commonly known as FMAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMAH belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal ions for their activity.
Wirkmechanismus
FMAH inhibits the activity of HDACs and MMPs by chelating the metal ions that are required for their activity. HDACs require zinc ions for their activity, while MMPs require zinc and calcium ions. FMAH binds to these metal ions and prevents their interaction with the enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
FMAH has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is consistent with the effects of HDAC inhibitors. It has also been shown to inhibit the migration and invasion of cancer cells, which is consistent with the effects of MMP inhibitors. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of FMAH is relatively simple and can be easily scaled up for large-scale production. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. However, FMAH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans.
Zukünftige Richtungen
There are several future directions for the research on FMAH. Firstly, further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans. Secondly, the development of FMAH derivatives with improved pharmacokinetic properties and selectivity is an area of active research. Thirdly, the combination of FMAH with other anti-cancer agents, such as chemotherapy and radiotherapy, is a promising approach to enhance its anti-cancer activity. Lastly, the investigation of the role of FMAH in other diseases, such as arthritis and cardiovascular diseases, is an area of potential research.
Synthesemethoden
The synthesis of FMAH involves the reaction of 3-fluoro-4-methylbenzylamine with ethyl chloroacetate followed by hydrolysis of the resulting ethyl ester to yield FMAH. This method has been reported in the literature and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
FMAH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. FMAH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMP inhibitors have been investigated as potential therapeutic agents for various diseases, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-2-3-8(4-9(7)11)5-12-10(14)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQKXUJKUIXVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)



